Product packaging for Salbutamon(Cat. No.:CAS No. 156547-62-5)

Salbutamon

Cat. No.: B130698
CAS No.: 156547-62-5
M. Wt: 237.29 g/mol
InChI Key: WHJAFZHZZCVHJI-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B130698 Salbutamon CAS No. 156547-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJAFZHZZCVHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166095
Record name Salbutamon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156547-62-5
Record name Salbutamon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salbutamon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALBUTAMON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacodynamics and Pharmacokinetics: Mechanistic Investigations

Dynamic Receptor-Level Responses

Salbutamol (B1663637) exerts its primary pharmacological effects by acting as a selective agonist at β2-adrenergic receptors probes-drugs.orgdrugbank.commims.comrevistadechimie.ro. These receptors are predominantly found on the smooth muscle cells of the airways, extending from the trachea to the terminal bronchioles probes-drugs.orgdrugbank.com. The activation of β2-adrenergic receptors initiates a cascade of intracellular events, leading to bronchodilation. Specifically, it stimulates adenyl cyclase, an enzyme responsible for increasing the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP) probes-drugs.orgdrugbank.comrevistadechimie.rohres.ca. Elevated cyclic AMP levels, in turn, activate protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular ionic calcium concentrations. This biochemical sequence ultimately results in the relaxation of bronchial smooth muscle probes-drugs.orgdrugbank.comrevistadechimie.rohres.ca.

Metabolic Pathways and Metabolite Activity

The metabolism of salbutamol primarily occurs in the liver, with minimal metabolism taking place in the lungs probes-drugs.orgdrugbank.comnih.govnps.org.augsk.com.

Hepatic Metabolism and Inactive Metabolite Formation (e.g., 4'-O-sulfate ester)

The major metabolic pathway for salbutamol involves its conversion in the liver to the 4'-O-sulfate ester probes-drugs.orgdrugbank.comrevistadechimie.ronih.govnih.govnps.org.augsk.comnih.govmims.comjennysjamjar.com.au. This sulfation is catalyzed predominantly by the sulfotransferase 1A3 (SULT1A3) enzyme revistadechimie.roresearchgate.netmdpi.com. The resulting 4'-O-sulfate ester metabolite exhibits negligible pharmacological activity, rendering it inactive probes-drugs.orgdrugbank.comrevistadechimie.ronih.govnih.govnps.org.augsk.comnih.govmims.comjennysjamjar.com.au. Research indicates that this sulfation process is highly stereoselective, preferentially metabolizing the active (R)-enantiomer over the (S)-enantiomer revistadechimie.ronih.gov.

Elimination Mechanisms

Renal Excretion of Unchanged Drug and Metabolites

Salbutamol and its metabolites are primarily eliminated from the body via renal excretion probes-drugs.orgdrugbank.comnih.govnih.govnps.org.augsk.commims.comjennysjamjar.com.aumdpi.comjanusinfo.senih.gov. After oral administration, a significant portion of the dose is excreted in the urine within 24 hours, with approximately 60% of this excreted amount consisting of metabolites probes-drugs.orgdrugbank.comgsk.com. Studies in healthy volunteers have shown that following oral administration, about 31.8% of the dose is excreted as unchanged drug and approximately 48.2% as the sulfate (B86663) conjugate in urine researchgate.netnih.gov. After intravenous administration, urinary excretion accounts for about 64.2% of the dose as unchanged drug and 12.0% as the sulfate conjugate researchgate.netnih.gov. A small fraction of the administered dose is also excreted in the feces probes-drugs.orgdrugbank.comnih.govnps.org.augsk.com. The elimination half-life of inhaled or oral salbutamol typically ranges between 2.7 and 5 hours probes-drugs.orgrevistadechimie.ronps.org.augsk.comnih.govjennysjamjar.com.au.

Table 1: Renal Excretion Profile of Salbutamol and Metabolites

Administration RouteUnchanged Drug Excreted in Urine (24h)Metabolites Excreted in Urine (24h)Total Urinary Excretion (24h)
Oral~31.8% of dose researchgate.netnih.gov~48.2% of dose researchgate.netnih.gov58-78% of dose probes-drugs.orgdrugbank.comgsk.com
Intravenous~64.2% of dose researchgate.netnih.gov~12.0% of dose researchgate.netnih.govNot explicitly stated as total
Inhaled45-60% as 4'-O-sulfate ester, rest unchanged (48h) nps.org.au77-97% of dose recovered nps.org.au

Table 2: Pharmacokinetic Parameters of Salbutamol (Intravenous Administration)

ParameterValue (Mean ± SD)Reference
Total Plasma Clearance480 ± 123 mL/min researchgate.netnih.gov
Elimination Half-Life3.86 ± 0.83 hours researchgate.netnih.gov
Apparent Volume of Distribution156 ± 38 L nih.govjennysjamjar.com.auresearchgate.netnih.gov

Table 3: Renal Clearance of Salbutamol and Sulfate Conjugate

Compound / RouteRenal Clearance (Mean ± SD)Reference
Salbutamol (IV)291 ± 70 mL/min researchgate.netnih.gov
Salbutamol (Oral)272 ± 38 mL/min researchgate.netnih.gov
Sulfate Conjugate (Oral)98.5 ± 23.5 mL/min researchgate.netnih.gov

Salbutamol: Mechanistic Investigations into Protein Binding Characteristics

Genetic Determinants of Salbutamol Pharmacological Response

Beta2-Adrenergic Receptor (ADRB2) Gene Polymorphisms

The ADRB2 gene is recognized as the most extensively studied gene in the pharmacogenetics of bronchodilator response mdpi.com. Several non-synonymous genetic variants within this gene have been identified and investigated for their association with salbutamol (B1663637) responsiveness and asthma phenotypes. The two most common and clinically relevant polymorphisms are rs1042713 (Arg16Gly) and rs1042714 (Gln27Glu) nih.govnih.govmdpi.combjmg.edu.mk. These variants introduce amino acid changes that can influence receptor function and drug binding.

The Arg16Gly polymorphism (rs1042713) involves a substitution of Arginine (Arg) with Glycine (Gly) at codon 16 of the β2-AR. This variant has been a focal point of numerous studies investigating its impact on salbutamol response and asthma severity.

Research into the association between the Arg16Gly polymorphism and bronchodilator response to salbutamol has yielded varied and sometimes conflicting results across different populations.

In a study involving Serbian asthmatic children, the presence of the +46G allele (Glycine) in the ADRB2 gene was associated with a better bronchodilator response to inhaled salbutamol (p < 0.05) nih.govnih.govbjmg.edu.mk.

Conversely, some studies have reported that the Arg/Arg genotype is associated with a reduced response to β2-agonists, while others found the Gly/Gly genotype to be associated with reduced response ajol.info.

In a study of Punjabi ethnics, AA homozygotes demonstrated better salbutamol responsiveness compared to AG and GG carriers researchgate.net.

Conversely, another study indicated that allele A was not associated with response to salbutamol pharmgkb.org.

The variability in findings underscores the complex interplay of genetic background, environmental factors, and study design in pharmacogenomic research.

Table 1: Summary of Arg16Gly (rs1042713) Association with Salbutamol Bronchodilator Response

Study PopulationAllele/GenotypeAssociation with Bronchodilator ResponseReference
Serbian Children+46G allele (Gly)Better response (p < 0.05) nih.govnih.govbjmg.edu.mk
Egyptian ChildrenArg/Arg genotypeFavorable response ajol.info
Egyptian ChildrenGly/Gly and Arg/Gly genotypesReduced response ajol.info
Meta-analysisOverall genotypesNo significant difference in FEV1% mdpi.com
Punjabi EthnicsAA genotypeBetter responders researchgate.net
South Indian AsthmaticsAllele ANot associated pharmgkb.org

The Arg16Gly polymorphism has also been linked to varying degrees of asthma severity.

The +46G allele (Glycine) was associated with a mild form of asthma in Serbian children nih.govnih.govbjmg.edu.mk.

A meta-analysis of 28 studies suggested that carriers of the +46AA genotype had a higher risk of developing severe and nocturnal asthma compared to carriers of the +46GG genotype nih.govbjmg.edu.mk.

An Egyptian study indicated that codon 16 polymorphisms might be a determinant of asthma severity ajol.info.

However, another study in Northern Indian children found no significant association between ADRB2 genotypes and asthma severity indianpediatrics.net.

The Gln27Glu polymorphism (rs1042714) involves a change from Glutamine (Gln) to Glutamic acid (Glu) at codon 27. Unlike the Arg16Gly variant, its association with salbutamol response and asthma severity has been less consistent across studies.

Several studies, including one in Serbian asthmatic children, did not find a significant association of the +79C>G polymorphism with asthma severity or bronchodilator response to inhaled salbutamol nih.govnih.govbjmg.edu.mkpharmgkb.org.

However, a study in women with asthma found that the SNP rs1042714 of the ADRB2 gene was associated with lung function and bronchodilator response to salbutamol geneticsmr.com.

An Egyptian study genotyped participants for both rs1042713 and rs1042714, concluding that the Gln27Glu genotype was associated with bronchodilator response, with the Glu27Glu variant carriers showing the maximum response mdpi.com.

Another study reported high efficacy of salbutamol therapy in children who were carriers of the heterozygous A/G genotype for the Gln27Glu locus, while representatives of the G/G genotype showed low efficacy bio-conferences.org.

Table 2: Summary of Gln27Glu (rs1042714) Association with Salbutamol Response

Study PopulationAllele/GenotypeAssociation with Salbutamol Response/SeverityReference
Serbian Children+79C>G polymorphismNo significant association nih.govnih.govbjmg.edu.mk
Women with Asthmars1042714Associated with lung function and BDR geneticsmr.com
Egyptian PopulationGln27Glu genotypeAssociated with bronchodilator response mdpi.com
Egyptian PopulationGlu27Glu variantMaximum response mdpi.com
Children with RBOHeterozygous A/GHigh efficacy of salbutamol bio-conferences.org
Children with RBOG/G genotypeLow efficacy of salbutamol bio-conferences.org

Genetic variations in the ADRB2 gene, such as the Arg16Gly and Gln27Glu polymorphisms, can influence the structure and function of the β2-AR, thereby affecting its interaction with salbutamol.

It is hypothesized that the +46A>G and +79C>G polymorphisms can alter the functioning of the receptor, potentially leading to down-regulation of β2-ARs and inducing resistance to the effects of β2-agonists nih.gov.

Specifically, for the Gln27Glu variant (rs1042714), the Glutamic acid (Glu) variant has been observed to alter electrostatic interactions within the receptor's binding site. This alteration may result in improved binding with beta-agonists, including salbutamol, which could explain the observed variability in therapeutic response mdpi.com.

Beyond these common variants, the Thr164Ile (rs1800088) variant, where Threonine is substituted by Isoleucine at the 164th position, also impacts receptor function. This variant leads to receptor sequestration and altered binding of agonists nih.govnih.gov. Molecular dynamic simulations have demonstrated that the T164I variant causes significant structural perturbations in the receptor, including a massive structural departure from the native state and increased fluctuations of residues near the binding cavity nih.govnih.gov. Affinity prediction by molecular docking showed a two-fold reduced affinity of salbutamol in the T164I variant, forming an unstable salbutamol-T164I β2AR complex with reduced ligand-receptor interactions nih.govnih.govresearchgate.netresearchgate.net.

The genetic makeup of the ADRB2 gene can also influence the risk of asthma exacerbations, particularly with chronic administration of β2-agonists.

The homozygous presence of the Arginine-16 variant (Arg/Arg) of the ADRB2 gene has been linked to an increased hazard for asthma exacerbations in young asthmatics. This risk is particularly pronounced in patients receiving regular salmeterol (B1361061), a long-acting β2-agonist nih.gov. This increased risk may be attributed to genotype-selective salmeterol-induced downregulation and impaired receptor coupling, leading to subsensitivity of the response nih.gov.

In contrast, the Glu27Gln polymorphism (rs1042714) generally showed no significant effect on asthma exacerbations across various treatment groups nih.gov. Some studies in COPD patients also found no association between codon 27 variants and exacerbation risk mdpi.com.

However, in patients with chronic obstructive pulmonary disease (COPD), the Arg16/Gln27 haplotype was associated with a reduced risk of COPD exacerbation in current users of inhaled β2-agonists researchgate.net. Furthermore, Arg16 genotypes were significantly associated with higher grades of dyspnea, more COPD symptoms, and frequent exacerbations, while the Glu27 allele conferred protection against COPD development and was associated with better bronchial airway responsiveness to β2-agonists researchgate.net.

Table 3: Summary of ADRB2 Genotype Impact on Exacerbation Risk

ADRB2 VariantGenotypeImpact on Exacerbation RiskContext/DrugReference
Arg16GlyArg/ArgIncreased hazard of exacerbationsRegular Salmeterol nih.gov
Gln27GluAllNo significant effectAny treatment group nih.gov
HaplotypeArg16/Gln27Reduced risk of exacerbationInhaled β2-agonists (COPD) researchgate.net
HaplotypeArg16Associated with frequent exacerbationsCOPD researchgate.net
HaplotypeGlu27Conferred protection against COPD developmentCOPD researchgate.net

Molecular Basis of Salbutamol Tolerance and Receptor Desensitization

Mechanisms of Beta2-Adrenergic Receptor Downregulation

Prolonged agonism of the β2-AR by Salbutamol (B1663637) initiates a series of events that collectively lead to a reduction in the number of functional receptors on the cell surface, a process termed downregulation. This is a key mechanism in the development of long-term tolerance. Downregulation is a multi-step process that includes the uncoupling of the receptor from its signaling machinery, its physical removal from the cell membrane, and the effects of sustained phosphorylation.

The initial and most rapid phase of β2-AR desensitization involves the functional uncoupling of the receptor from its associated stimulatory G-protein (Gs). This process begins within seconds to minutes of agonist exposure and effectively disconnects the receptor from its downstream signaling cascade, even while the agonist is still bound. researchgate.net The primary drivers of this uncoupling are G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA).

Upon Salbutamol binding, the β2-AR undergoes a conformational change that not only activates the Gs protein but also exposes phosphorylation sites on the receptor's intracellular loops and C-terminal tail. GRKs are then recruited to the agonist-occupied receptor, where they phosphorylate these specific serine and threonine residues. This phosphorylation event sterically hinders the interaction between the receptor and the Gs protein, thereby impeding G-protein activation and subsequent adenylyl cyclase stimulation.

Following phosphorylation by GRKs, the β2-ARs become high-affinity targets for a class of proteins known as β-arrestins. The binding of β-arrestin to the phosphorylated receptor has a dual role. Firstly, it further enhances the uncoupling from the Gs protein, solidifying the desensitized state. Secondly, and crucially for long-term downregulation, β-arrestin acts as an adaptor protein, linking the receptor to the cellular machinery responsible for endocytosis, primarily through clathrin-coated pits.

This process, known as sequestration or internalization, involves the physical translocation of the receptors from the plasma membrane into intracellular vesicles called endosomes. researchgate.net Once internalized, the receptors are no longer accessible to extracellular agonists like Salbutamol. The fate of these internalized receptors is twofold: they can either be dephosphorylated within the endosomes and recycled back to the cell surface, leading to resensitization, or they can be targeted for degradation in lysosomes. Chronic exposure to Salbutamol favors the latter pathway, leading to a net loss of the total cellular receptor population.

Sustained or prolonged phosphorylation of the β2-AR is a critical determinant of the extent and duration of desensitization and downregulation. Continuous activation by Salbutamol leads to a state of persistent hyperphosphorylation of the receptor. This is mediated by both GRKs and PKA. PKA, activated by the cyclic AMP (cAMP) generated from the initial Gs protein signaling, can also phosphorylate the β2-AR, contributing to a negative feedback loop.

Alterations in G-Protein Expression and Function (e.g., Gsα Loss)

The desensitization process is not solely confined to the receptor itself but also extends to the downstream signaling components, most notably the G-proteins. Chronic stimulation of the β2-AR pathway by Salbutamol can lead to significant alterations in the expression and function of the Gs protein, particularly its alpha subunit (Gsα).

Studies have demonstrated that prolonged exposure to Salbutamol can lead to a significant reduction in the cellular levels of Gsα protein. This phenomenon, termed Gsα loss or downregulation, appears to be a crucial mechanism in the development of heterologous desensitization, where the response to other Gs-coupled receptor agonists is also attenuated. The reduction in Gsα levels means that even if β2-ARs are present and functional, the capacity of the cell to transduce the signal to adenylyl cyclase is diminished.

The precise mechanisms underlying Salbutamol-induced Gsα loss are still under investigation but are thought to involve post-transcriptional modifications and protein degradation pathways. This reduction in a key signaling intermediary represents a significant adaptive response to chronic agonist exposure, effectively dampening the entire Gs-mediated signaling pathway.

ParameterObservationImplication for Tolerance
Gsα Protein Levels Significant reduction with chronic Salbutamol exposure.Decreased signal amplification from β2-AR to adenylyl cyclase.
Adenylyl Cyclase Stimulation Reduced in response to both β2-agonists and other Gs-coupled receptor agonists.Contributes to heterologous desensitization.

Molecular and Cellular Strategies for Reversal of Tolerance

Prolonged or repeated administration of Salbutamol can lead to a state of tolerance, characterized by a diminished therapeutic response. This phenomenon is rooted in molecular changes at the cellular level, primarily involving the desensitization of the beta-2 adrenoceptor (β2-AR). Consequently, a significant area of pharmacological research has focused on elucidating molecular and cellular strategies to prevent or reverse this state of tolerance. Among the most studied strategies is the pharmacological modulation of β2-AR expression and function, with a particular focus on the influence of corticosteroids.

Mechanistic Research on Salbutamol S Therapeutic Efficacy in Disease Pathophysiology

Respiratory System Physiology and Pathophysiology

Salbutamol's impact on respiratory physiology is multifaceted, primarily focusing on reversing bronchoconstriction and improving various lung function parameters.

Salbutamol (B1663637) effectively reduces airway resistance by relaxing the smooth muscles of the airways, from the trachea to the terminal bronchioles drugbank.com. This relaxation is independent of the specific spasmogen causing the constriction, thus offering protection against various bronchoconstrictor challenges drugbank.com. Clinical studies have consistently shown that salbutamol increases forced expiratory lung volumes and decreases high-frequency respiratory resistance, indicating an increase in airway caliber physiology.org. For instance, in a study involving asthmatic children undergoing sevoflurane (B116992) anesthesia, pre-anesthetic treatment with inhaled salbutamol resulted in a 6.0% decrease in respiratory system resistance (Rrs), whereas a placebo group showed a 17.7% increase (p=0.04) nih.gov.

The effect on forced expiratory flow parameters, such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), is also significant. Salbutamol generally leads to an increase in FEV1 and FVC queensu.canih.govresearchgate.netjimc.ir. In a study of patients with severe and moderate hyperinflation, salbutamol significantly increased FEV1 by 0.16 ± 0.01 L (14.9 ± 0.9%) in the severely hyperinflated group and by 0.15 ± 0.01 L (11.0 ± 0.7%) in the moderately hyperinflated group queensu.ca. Similarly, FVC increased by 0.34 ± 0.02 L (15.6 ± 0.9% of baseline) in the severely hyperinflated group and by 0.20 ± 0.01 L (9.1 ± 0.6%) in the moderately hyperinflated group queensu.ca.

Table 1: Impact of Salbutamol on Airway Resistance and Forced Expiratory Flow Parameters

ParameterSalbutamol Group Change (Mean ± SEM)Placebo/Control Group Change (Mean ± SEM)p-valueReference
Respiratory System Resistance (Rrs) (Asthmatic Children)-6.0% (-25.2% to +13.2%)+17.7% (+4.4% to +30.9%)0.04 nih.gov
FEV1 (Severely Hyperinflated Patients)+0.16 ± 0.01 L (14.9 ± 0.9%)-- queensu.ca
FEV1 (Moderately Hyperinflated Patients)+0.15 ± 0.01 L (11.0 ± 0.7%)-- queensu.ca
FVC (Severely Hyperinflated Patients)+0.34 ± 0.02 L (15.6 ± 0.9%)-- queensu.ca
FVC (Moderately Hyperinflated Patients)+0.20 ± 0.01 L (9.1 ± 0.6%)-- queensu.ca

Salbutamol significantly influences various lung volume parameters, particularly in patients with hyperinflation, such as those with COPD. Studies have demonstrated that salbutamol leads to a significant increase in FEV1, FVC, and Inspiratory Capacity (IC), while concurrently reducing Functional Residual Capacity (FRC) and Residual Volume (RV) queensu.canih.govresearchgate.netjimc.irnih.govnih.gov.

In a study of patients with severe and moderate hyperinflation, salbutamol significantly reduced mean Total Lung Capacity (TLC) by 222 ± 23 mL in severely hyperinflated patients and 150 ± 10 mL in moderately hyperinflated patients (p < 0.001 for both) queensu.canih.gov. FRC was reduced by 442 ± 26 mL in severely hyperinflated patients and 260 ± 39 mL in moderately hyperinflated patients (p < 0.001 for both) queensu.canih.gov. RV also saw significant reductions of 510 ± 28 mL in severely hyperinflated patients and 300 ± 14 mL in moderately hyperinflated patients (p < 0.001 for both) queensu.canih.gov. Conversely, IC increased by 220 ± 15 mL in severely hyperinflated patients and 110 ± 11 mL in moderately hyperinflated patients (p < 0.001 for both) queensu.canih.gov.

Table 2: Impact of Salbutamol on Lung Volume Parameters

Lung Volume ParameterSeverely Hyperinflated Patients (Change in mL, Mean ± SEM)Moderately Hyperinflated Patients (Change in mL, Mean ± SEM)p-valueReference
TLC-222 ± 23-150 ± 10< 0.001 queensu.canih.gov
FRC-442 ± 26-260 ± 39< 0.001 queensu.canih.gov
RV-510 ± 28-300 ± 14< 0.001 queensu.canih.gov
IC+220 ± 15+110 ± 11< 0.001 queensu.canih.gov
FVC+336 ± 21+204 ± 13< 0.001 queensu.canih.gov

Salbutamol can modulate gas exchange efficiency, particularly in conditions like COPD. A study investigating the effects of salbutamol in COPD patients revealed that the arterial partial pressure of oxygen to the fraction of inhaled oxygen (PaO2/FiO2) ratio was significantly higher in the salbutamol group compared to the control group. Specifically, at 30 minutes, the salbutamol group had a PaO2/FiO2 ratio of 320.3 ± 17.6 mmHg versus 291.5 ± 29.6 mmHg in the control group (p = 0.033) plos.orgnih.gov. At 60 minutes, these values were 327.8 ± 32.3 mmHg for the salbutamol group and 309.2 ± 30.5 mmHg for the control group (p = 0.003) plos.orgnih.gov.

Furthermore, salbutamol has been shown to decrease the dead space to tidal volume (Vd/Vt) ratio. In the same study, the Vd/Vt ratios in the salbutamol group were notably lower than in the control group: 20.5 ± 6.4% versus 26.3 ± 6.0% at 30 minutes (p = 0.042), and 19.6 ± 5.1% versus 24.8 ± 5.5% at 60 minutes (p = 0.007) plos.orgnih.gov. This reduction in dead space ventilation suggests improved ventilatory efficiency. However, it's worth noting that an older study comparing salbutamol and terbutaline (B1683087) found that salbutamol produced significant increases in minute ventilation and physiological dead space/tidal volume ratio, along with significant falls in arterial oxygen tension, suggesting a potential for adverse effects on ventilation-perfusion relationships in certain contexts nih.govbmj.com.

Table 3: Impact of Salbutamol on Gas Exchange Efficiency

ParameterSalbutamol Group (Mean ± SD/SEM)Control Group (Mean ± SD/SEM)p-valueTime PointReference
PaO2/FiO2 (mmHg)320.3 ± 17.6291.5 ± 29.60.03330 min plos.orgnih.gov
PaO2/FiO2 (mmHg)327.8 ± 32.3309.2 ± 30.50.00360 min plos.orgnih.gov
Vd/Vt Ratio (%)20.5 ± 6.426.3 ± 6.00.04230 min plos.orgnih.gov
Vd/Vt Ratio (%)19.6 ± 5.124.8 ± 5.50.00760 min plos.orgnih.gov

Salbutamol has been shown to influence the occurrence of postoperative pulmonary complications. In a randomized controlled study involving patients with mild-to-moderate COPD undergoing elective surgery, the salbutamol group demonstrated a lower incidence of bronchospasm (odds ratio [OR] 0.45, 95% confidence interval [CI] 0.23–0.67, p = 0.023) and respiratory infiltration (OR 0.52, 95% CI, 0.40–0.65, p = 0.017) compared to the control group plos.orgnih.gov. Specifically, the frequency of bronchospasm was 6.7% (2 patients) in the salbutamol group versus 27.3% (9 patients) in the control group plos.org. Similarly, new-onset pulmonary infiltration occurred in 6.7% (2 patients) of the salbutamol group compared to 26.3% (8 patients) in the control group plos.org. These findings suggest that salbutamol can decrease the occurrence of postoperative bronchospasm and pulmonary infiltration within the initial 7 days after surgery plos.orgnih.gov. Furthermore, salbutamol inhaler therapy during pulmonary contusion has been suggested to prevent complications by reducing edema, hemorrhage, leukocyte infiltration, and total lung injury score nih.gov.

Table 4: Influence of Salbutamol on Postoperative Pulmonary Complications

ComplicationSalbutamol Group Incidence (%)Control Group Incidence (%)Odds Ratio (95% CI)p-valueReference
Bronchospasm6.7% (2 patients)27.3% (9 patients)0.45 (0.23–0.67)0.023 plos.orgnih.gov
Respiratory Infiltration6.7% (2 patients)26.3% (8 patients)0.52 (0.40–0.65)0.017 plos.orgnih.gov

While salbutamol primarily acts as a bronchodilator, its implications for airway remodeling are less direct. The relaxation of bronchial smooth muscle and reduction in bronchoconstriction may indirectly mitigate some aspects of airway remodeling by reducing the chronic inflammatory and mechanical stress on the airways. However, specific direct evidence of salbutamol's role in reversing or preventing airway remodeling, such as changes in airway wall thickness or fibrosis, is not extensively detailed in the provided search results.

Salbutamol has been shown to interact with volatile anesthetics, influencing their kinetics. A study on patients with COPD undergoing elective surgery found that inhaled salbutamol accelerated the wash-in rate of sevoflurane plos.orgnih.gov. The salbutamol group exhibited higher end-tidal to inhaled sevoflurane ratios from 3 to 10 minutes during the wash-in period compared to the control group (p<0.05, p<0.01) plos.org. This suggests that by improving bronchodilation and lung ventilation, salbutamol facilitates the faster uptake of sevoflurane into the bloodstream and target tissues. However, no significant differences were observed during the wash-out period plos.org.

Table 5: Impact of Salbutamol on Sevoflurane Wash-in Kinetics

ParameterSalbutamol Group (End-tidal to Inhaled Sevoflurane Ratio)Control Group (End-tidal to Inhaled Sevoflurane Ratio)p-valueTime Point (Wash-in)Reference
End-tidal to Inhaled Sevoflurane RatioHigherLower<0.05, <0.013 to 10 min plos.org

Extrapulmonary Mechanistic Studies

Salbutamol's influence extends beyond the respiratory tract, demonstrating profound effects on various physiological systems. Its extrapulmonary mechanistic actions are primarily mediated through its interaction with β2-adrenergic receptors expressed on a wide array of cell types, leading to downstream signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP).

Immune System Modulation and Cytokine Production Profiles

Salbutamol has been shown to modulate the immune system by altering the production profiles of key cytokines, thereby influencing the balance between pro-inflammatory and anti-inflammatory responses. These effects are often linked to its ability to stimulate β2-adrenoceptors, leading to increased intracellular cAMP levels. aai.orgnih.gov

Stimulation of β2-adrenergic receptors by salbutamol on monocytes and macrophages leads to a decrease in interleukin-12 (B1171171) (IL-12) production and a concomitant increase in interleukin-10 (IL-10) production. aai.orgnih.gov This shift favors an anti-inflammatory response, as IL-12 is a crucial cytokine that promotes T helper 1 (Th1) cell differentiation, while IL-10 is a potent anti-inflammatory cytokine. aai.orgnih.govnih.gov The inhibition of IL-12 production by β2-agonists is selective and dependent on β2-adrenoceptor stimulation, correlating with increased levels of intracellular cAMP. nih.gov

Table 1: Effect of Salbutamol on Key Cytokines in Immune Cells

CytokineEffect of SalbutamolMechanism/Context
IL-12Inhibitionβ2-adrenoceptor stimulation, increased intracellular cAMP in monocytes and macrophages aai.orgnih.gov
IL-10Enhancementβ2-adrenoceptor stimulation, increased intracellular cAMP in monocytes and macrophages aai.orgnih.gov

In vitro studies have demonstrated that salbutamol administration to antigen-stimulated cultures can result in an inhibition of interferon-gamma (IFN-γ) production and an increase in interleukin-4 (IL-4) production. aai.orgatsjournals.org This effect is likely due to salbutamol's inhibitory action on IL-12 production, which consequently shifts the Th1/Th2 cytokine balance. aai.org Similar effects on cytokine production, including the inhibition of IFN-γ and enhancement of IL-5 (a Th2 cytokine), have been observed with salbutamol in human T cell clones, often associated with an increase in intracellular cAMP levels. atsjournals.orgresearchgate.netresearchgate.net

Table 2: Salbutamol's Influence on Th1/Th2 Cytokines

CytokineEffect of SalbutamolContext/Associated Mechanism
IFN-γSuppressionAntigen-stimulated cultures, associated with inhibition of IL-12 production and elevated cAMP aai.orgatsjournals.org
IL-4IncreaseAntigen-stimulated cultures, associated with a shift in Th1/Th2 balance and elevated cAMP aai.orgatsjournals.org

Neuromuscular System and Genetic Disorders

Salbutamol has garnered significant attention for its potential therapeutic effects in genetic disorders affecting the neuromuscular system, particularly Spinal Muscular Atrophy (SMA). Its mechanisms in this context involve the regulation of gene expression and protein degradation pathways. nih.govresearchgate.net

Spinal Muscular Atrophy (SMA) is characterized by insufficient levels of the Survival Motor Neuron (SMN) protein, primarily due to mutations in the SMN1 gene. The SMN2 gene, a paralog of SMN1, can produce some functional SMN protein, but a significant portion of its transcripts exclude exon 7, leading to a less stable and functional protein. bmj.com Salbutamol, as a β2-adrenergic receptor agonist, has been shown to enhance the expression of full-length SMN2 transcripts and increase SMN protein levels in SMA patient-derived fibroblasts and leukocytes. nih.govresearchgate.netbmj.com This enhancement is mediated via cyclic adenosine monophosphate (cAMP) regulation. The SMN2 promoter contains at least one cAMP-response element (CRE) that can bind to activated CRE-binding protein (phospho-CREB), suggesting that cAMP activation is a step in the transcription of SMN2. jefferson.edu Studies have observed a rapid and significant increase in SMN2 full-length mRNA levels (e.g., approximately a 2-fold increase within 5 minutes) and a subsequent increase in SMN protein levels (e.g., an average increase of 80% at 4 hours) in SMA fibroblast cells following salbutamol treatment. bmj.com Furthermore, an increase in peripheral SMN2 full-length transcripts has been statistically observed at 6 months (Mean Difference = 25.13, 95% CI 16.12-34.13, P < 0.00001) and sustained through to 12 months in SMA patients treated with salbutamol. nih.govresearchgate.net

Beyond its effects on SMN2 transcription, salbutamol also contributes to increased SMN protein levels by inhibiting its degradation. Research indicates that salbutamol can inhibit ubiquitin-mediated SMN degradation. nih.govnih.govresearchgate.net This mechanism is facilitated through the activation of the β2-adrenergic receptor-Protein Kinase A (PKA) pathway. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Salbutamol has been shown to increase SMN protein levels in a dose-dependent manner in SMA fibroblast cells lacking SMN1. nih.govresearchgate.net This salbutamol-induced increase in SMN protein was notably blocked by both a PKA inhibitor and a deubiquitinase inhibitor, suggesting the involvement of both PKA activation and the inhibition of ubiquitination. nih.govresearchgate.net Co-immunoprecipitation assays have further indicated that ubiquitinated SMN levels decrease in the presence of salbutamol, supporting its role in inhibiting SMN ubiquitination. nih.govresearchgate.net Phosphorylation by PKA is thought to favor SMN complex formation, thereby stabilizing the SMN protein. mdpi.com

Pharmacodynamic and Pharmacokinetic Drug Interactions: Mechanistic Investigations

Pharmacodynamic Interactions and Their Molecular Basis

Pharmacodynamic interactions occur when co-administered drugs alter the physiological effects of salbutamol (B1663637), often by acting on the same or related molecular targets or signaling pathways.

Beta-blockers exert their effects by antagonizing beta-adrenergic receptors. When non-selective beta-blockers are co-administered with salbutamol, they can competitively inhibit salbutamol's binding to beta-2 adrenergic receptors in the bronchial smooth muscle. This antagonism directly counteracts salbutamol's bronchodilatory effect, potentially leading to a reduction in its therapeutic efficacy and, in susceptible individuals, an exacerbation of bronchospasm mdpi.com. This interaction is particularly concerning in patients with asthma, where the bronchodilatory action of salbutamol is critical for symptom relief.

The co-administration of salbutamol with corticosteroids, such as budesonide, often results in synergistic therapeutic benefits for patients with asthma mdpi.com. This synergy is primarily mediated by several molecular mechanisms:

Receptor Upregulation: Corticosteroids can enhance the expression and sensitivity of beta-2 adrenergic receptors on airway smooth muscle cells. This upregulation allows salbutamol to exert a more potent bronchodilatory effect mdpi.com.

Anti-inflammatory Pathways: While salbutamol primarily provides bronchodilation, corticosteroids possess potent anti-inflammatory properties by modulating gene transcription and reducing inflammatory cell infiltration in the airways wikipedia.orgnih.govdoctorlib.org. This complementary action addresses both bronchoconstriction and underlying airway inflammation, leading to improved pulmonary function and asthma symptom control mdpi.com.

Xanthine derivatives, such as theophylline (B1681296), are bronchodilators that act through different mechanisms compared to salbutamol. Theophylline's primary molecular mechanism of bronchodilation involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4 nih.govdoctorlib.org. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. Salbutamol, as a beta-2 adrenergic receptor agonist, also increases intracellular cAMP by stimulating adenylyl cyclase researchgate.netlitfl.com.

When salbutamol and theophylline are co-administered, their effects on cAMP modulation are additive, leading to enhanced bronchodilation mdpi.comdoctorlib.orgnih.gov. In in vitro studies, synergism between these two agents has been observed in affecting cyclic AMP concentrations, while in vivo studies have primarily demonstrated additive effects mdpi.com. This combined therapy has been shown to cause beneficial effects in asthmatic patients mdpi.com.

Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs) can potentiate the cardiovascular effects of sympathomimetic agents like salbutamol janusinfo.sehres.ca. The mechanism involves the inhibition of the metabolism of catecholamines (like norepinephrine (B1679862) and epinephrine) by MAOIs, leading to increased levels of these neurotransmitters in the synaptic cleft. TCAs can block the reuptake of these monoamines. When salbutamol, which stimulates beta-adrenergic receptors, is co-administered with MAOIs or TCAs, the heightened sympathetic activity can result in an increased risk of cardiovascular responses, such as tachycardia, arrhythmias, and hypertension janusinfo.sehres.ca. Therefore, extreme caution is advised when using salbutamol in patients receiving these classes of antidepressants janusinfo.sehres.ca.

Pharmacokinetic Interactions and Metabolic Alterations

Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of salbutamol or the co-administered drug.

Salbutamol is primarily metabolized in the liver by sulfotransferase enzymes, leading to the formation of an inactive 4'-O-sulfate ester nih.govdrugbank.commdpi.com. While sulfation is the main metabolic pathway, the cytochrome P450 (CYP) enzyme system is also recognized as playing an active, albeit minor, role in the hepatic metabolism of salbutamol, particularly following oral administration or due to the swallowing of inhaled doses mdpi.comnih.govnih.govmdpi.com.

Recent research, including in silico physiologically based pharmacokinetic (PBPK) modeling studies, has investigated CYP-mediated drug interactions involving salbutamol. For example, a study on the interaction between salbutamol and fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI) known to inhibit various CYP enzymes (e.g., CYP1A2, CYP2C19, and potentially CYP2D6) wikipedia.orgmims.com, demonstrated that co-administering fluvoxamine with salbutamol can enhance salbutamol exposure in certain situations nih.govnih.govuc.ptresearchgate.net. This enhanced exposure, reflected in increased maximum concentration (Cmax) and area under the curve (AUC), suggests that fluvoxamine may impact salbutamol's metabolism rate through enzyme inhibition, particularly when fluvoxamine dosage is increased nih.gov. This highlights the importance of monitoring patients on polytherapy to prevent potential adverse outcomes nih.gov.

Table 1: Summary of Pharmacodynamic Interactions of Salbutamol

Interacting Drug ClassExample DrugMolecular Basis of InteractionEffect on Salbutamol's Action
Beta-BlockersPropranololReceptor antagonism of β2-adrenergic receptors mdpi.comReduced bronchodilatory effect, potential exacerbation of bronchospasm mdpi.com
CorticosteroidsBudesonideUpregulation of β2-receptors; complementary anti-inflammatory effects mdpi.comSynergistic improvement in pulmonary function mdpi.com
XanthinesTheophyllineAdditive increase in intracellular cAMP via PDE inhibition mdpi.comnih.govnih.govEnhanced bronchodilatory effect mdpi.com
MAOIs & TCAsIsocarboxazid, AmitriptylinePotentiation of sympathetic nervous system activity janusinfo.sehres.caIncreased cardiovascular responses (e.g., tachycardia, hypertension) janusinfo.sehres.ca

Table 2: Summary of Pharmacokinetic Interactions of Salbutamol

Interacting Drug ClassExample DrugMetabolic Pathway InvolvedEffect on Salbutamol's Exposure
CYP InhibitorsFluvoxamineCytochrome P450 system (e.g., CYP2D6, CYP1A2, CYP2C19 inhibition) nih.govwikipedia.orgmims.comEnhanced salbutamol exposure (increased Cmax, AUC) nih.govnih.govuc.ptresearchgate.net

Advanced Research Methodologies and Experimental Models in Salbutamol Studies

In Vitro Cellular and Tissue Models

In vitro models provide a controlled environment to dissect the direct effects of salbutamol (B1663637) on specific cell types and tissues involved in airway function and pathology.

Human Airway Smooth Muscle Cell Culture Studies

Human airway smooth muscle (HASM) cells are critical in the pathophysiology of asthma. In vitro studies using cultured HASM cells have been instrumental in understanding how salbutamol impacts airway remodeling. Research has demonstrated that salbutamol can directly inhibit the proliferation of HASM cells. This anti-proliferative effect is concentration-dependent and is mediated through the activation of β2-adrenoceptors, leading to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Studies have shown that salbutamol (at concentrations of 100 nM) significantly reduces the mitogenic responses induced by various growth factors. For instance, pretreatment with salbutamol has been found to inhibit [3H]-thymidine incorporation stimulated by mitogens like thrombin, epidermal growth factor (EGF), and U46619. nih.gov This inhibitory action on cell proliferation suggests that β2-adrenoceptor agonists like salbutamol may counteract airway smooth muscle hyperplasia, a key component of airway remodeling in chronic asthma. nih.govresearchgate.net The inhibition of proliferation by salbutamol can be prevented by β2-adrenoceptor antagonists such as ICI 118551, confirming the receptor-mediated nature of this effect. nih.gov

Table 1: Effect of Salbutamol on Mitogen-Induced Proliferation of Human Airway Smooth Muscle Cells

MitogenSalbutamol ConcentrationInhibition of [3H]-thymidine incorporation (%)Reference
Thrombin (0.3 u ml-1)100 nM61.7 ± 6.1 nih.gov
Epidermal Growth Factor (EGF) (300 pM)100 nM46.9 ± 13.9 nih.gov
U46619 (100 nM)100 nM57.6 ± 12.7 nih.gov

Human Airway Epithelial Cell Line Models (e.g., 16-HBE, NCI-H292, A549)

Human airway epithelial cell lines are indispensable tools for investigating the effects of salbutamol on epithelial function, including proliferation, repair, and inflammatory responses. Studies have revealed cell-line-specific responses to salbutamol. For example, in 16-HBE and NCI-H292 cell lines, salbutamol has been shown to promote cell growth and DNA synthesis. ijpsjournal.com This proliferative effect is mediated by β2-adrenergic receptor stimulation, leading to increased cAMP production and subsequent activation of the mitogen-activated protein (MAP) kinase cascade. ijpsjournal.com

In contrast, the A549 cell line, a model for distal lung epithelial cells, does not exhibit a proliferative response to salbutamol. ijpsjournal.com However, in this cell line, salbutamol has been demonstrated to stimulate wound repair, cell spreading, and proliferation, suggesting a role in promoting the restoration of epithelial integrity following injury. nih.gov These findings highlight the differential effects of salbutamol on various epithelial cell types, which may have implications for its therapeutic actions in different regions of the respiratory tract.

Table 2: Effect of Salbutamol (1x10⁻⁷ M) on Growth of Human Airway Epithelial Cell Lines

Cell LineEffect on MTT ReductionEffect on Intracellular DNA ContentReference
16-HBEIncreaseIncrease ijpsjournal.com
NCI-H292IncreaseIncrease ijpsjournal.com
A549No effectNo effect ijpsjournal.com

Mast Cell and Macrophage Functional Assays

Mast cells and macrophages are key inflammatory cells in the pathogenesis of asthma and COPD. Functional assays using these cells are employed to evaluate the anti-inflammatory properties of salbutamol. In studies involving mast cells, salbutamol has been shown to inhibit the release of inflammatory mediators. For example, pretreatment with intranasal salbutamol significantly attenuated the release of histamine and tryptase induced by an adenosine 5' monophosphate challenge in atopic subjects. karger.com This suggests that salbutamol can stabilize mast cells, thereby preventing the release of substances that contribute to bronchoconstriction and inflammation. karger.comdntb.gov.ua

In studies with macrophages, the (R)-enantiomer of salbutamol has been found to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. ijcrt.org (R)-salbutamol significantly decreased the production of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. ijcrt.org These findings indicate that salbutamol may exert anti-inflammatory effects by modulating macrophage function.

Isolated Organ/Tissue Bath Studies

Isolated organ bath studies, utilizing tissues such as tracheal rings or bronchial strips from animals or humans, provide a valuable ex vivo system to assess the direct effects of salbutamol on airway smooth muscle contractility. In these experiments, airway tissues are mounted in an organ bath containing a physiological salt solution, and changes in muscle tension are measured in response to contractile agents and bronchodilators.

Studies using isolated goat and guinea pig trachea have demonstrated the potent relaxant effect of salbutamol on pre-contracted airway smooth muscle. ijpsjournal.comnih.govnih.gov The dose-dependent relaxation induced by salbutamol can be antagonized by β-receptor antagonists, confirming its mechanism of action. nih.gov Furthermore, research on human isolated bronchus has been used to investigate the differential effects of salbutamol's enantiomers. These studies have shown that while (R)-salbutamol is a potent relaxant, (S)-salbutamol may augment contractile responses to certain stimuli like histamine. nih.gov This highlights the utility of isolated tissue studies in dissecting the pharmacology of chiral drugs like salbutamol. nih.govmdpi.com

Preclinical Animal Models

Preclinical animal models are essential for studying the integrated physiological and pathological responses to salbutamol in a living organism, providing insights that cannot be obtained from in vitro studies alone.

Rodent Models of Respiratory Diseases (e.g., Asthma, COPD)

Rodent models, particularly in mice and rats, are widely used to simulate key features of human respiratory diseases like asthma and COPD. dntb.gov.ua In models of asthma, chronic allergic pulmonary inflammation is often induced by sensitization and challenge with an allergen such as ovalbumin. nih.gov In a murine model of chronic allergic inflammation, salbutamol was shown to improve markers of epithelial function, including an increase in ciliary beat frequency. nih.gov This suggests that beyond bronchodilation, salbutamol may enhance mucociliary clearance, which is often impaired in asthma. nih.gov

Rat models of inflammation, such as carrageenan-induced paw edema, have also been used to demonstrate the anti-inflammatory effects of salbutamol. researchgate.net In these models, salbutamol has been shown to significantly reduce edema and leukocyte accumulation. nih.gov For COPD, animal models often involve exposure to cigarette smoke to induce characteristic features of the disease, such as inflammation and emphysema. karger.com While specific studies on salbutamol in these COPD models are extensive, the models themselves are crucial for evaluating the potential of β2-agonists to modulate inflammatory and remodeling processes in the context of chronic exposure to irritants. karger.comijcrt.org

Table 3: Overview of Rodent Models in Salbutamol Research

Disease ModelRodent SpeciesInducing AgentKey Findings with SalbutamolReference
Chronic Allergic Pulmonary Inflammation (Asthma)MouseOvalbuminImproved markers of epithelial function (e.g., increased ciliary beat frequency) nih.gov
Acute and Chronic InflammationRatCarrageenan / Cotton-pelletDecreased paw edema and anti-inflammatory effects researchgate.net
Air Pouch InflammationRatCarrageenanInhibited leukocyte accumulation and volume of exudates nih.gov

Animal Models for Immune Modulation and Tolerance (e.g., Adjuvant Arthritis)

Animal models are indispensable for investigating the immunomodulatory properties of Salbutamol, particularly in the context of autoimmune and inflammatory diseases. The adjuvant-induced arthritis (AIA) model in rats, which mimics many aspects of human rheumatoid arthritis, has been a key platform for these studies.

Research has demonstrated that Salbutamol can significantly influence the immune response in these models. In one pivotal study using the rat AIA model, the oral co-administration of Salbutamol with a specific antigen (mycobacterial 65-kDa heat shock protein) enhanced the induction of disease-suppressive oral tolerance nih.govnih.gov. This effect was associated with an immediate increase in anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β), within the intestine nih.govnih.gov.

Further studies using a collagen-induced arthritis (CIA) model in mice, another well-established model of rheumatoid arthritis, revealed that Salbutamol is a potent suppressor of established disease mdpi.com. The therapeutic effect was found to be dose-dependent and was associated with a significant reduction in joint damage mdpi.com. The mechanisms underlying this suppression include the diminished production of pro-inflammatory cytokines such as Interleukin-12 (B1171171) (IL-12) and Tumor necrosis factor-alpha (TNF-α) by macrophages mdpi.com. Furthermore, ex vivo analysis of lymph node cells from Salbutamol-treated mice showed reduced production of Interferon-gamma (IFN-γ), a key cytokine in Th1-mediated immune responses mdpi.com. Another significant finding in this model was the ability of Salbutamol to block mast cell degranulation within the joint tissues, preventing the release of inflammatory mediators mdpi.com.

In a carrageenan-induced air pouch model of inflammation in rats, Salbutamol administration led to a significant inhibition of leukocyte accumulation and a decrease in the production of Interleukin-1 beta (IL-1β) and Vascular Endothelial Growth Factor (VEGF) diva-portal.orgallucent.comresearchgate.net. These findings underscore Salbutamol's broad anti-inflammatory and potential anti-angiogenic effects.

Animal ModelKey FindingsCytokine/Cellular EffectsReference
Rat Adjuvant-Induced Arthritis (AIA)Potentiates oral tolerance induction, suppressing arthritis.↑ IL-10, ↑ TGF-β, ↑ IL-1R antagonist in the intestine. nih.govnih.gov
Mouse Collagen-Induced Arthritis (CIA)Suppresses clinical progression of established arthritis and reduces joint damage.↓ IL-12, ↓ TNF-α, ↓ IFN-γ. Blocks mast cell degranulation. mdpi.com
Rat Carrageenan-Induced Air PouchInhibits leukocyte accumulation and angiogenesis.↓ IL-1β, ↓ VEGF. diva-portal.orgallucent.com
Rat Adjuvant ArthritisInhibited paw swelling (in combination with Aminophylline).↑ Cyclic AMP in inflamed and lymphoid tissues. mdpi.com

Genetically Engineered Animal Models for Receptor Polymorphism Studies

The response to Salbutamol can vary significantly among individuals, a phenomenon partly attributed to genetic polymorphisms in its target, the beta-2 adrenergic receptor (ADRB2). While human pharmacogenetic studies have extensively linked ADRB2 variants (e.g., Arg16Gly, Gln27Glu) to differences in bronchodilator response, genetically engineered animal models are crucial for dissecting the underlying molecular mechanisms in a controlled in vivo setting mdpi.comdiva-portal.orgdtic.mil.

The foundational tool in this area has been the use of Adrb2 knockout (KO) mice. Studies employing these models have definitively confirmed that the β2-adrenoceptor is the primary mediator of Salbutamol-induced bronchorelaxation. In Adrb2 KO mice, the protective effect of Salbutamol against bronchoconstriction is virtually absent, providing unequivocal evidence of the receptor's role nih.gov. These KO models serve as a critical baseline, validating the target and enabling further investigation into receptor function and desensitization without the confounding influence of the β2-adrenoceptor nih.gov.

While models specifically designed to express human ADRB2 polymorphisms (e.g., "humanized" knock-in mice carrying the Gly16 or Arg16 variant) are the logical next step for Salbutamol research, their application is not yet widely documented in published literature. The extensive human data showing that the Arg16Gly polymorphism, for instance, influences the speed and magnitude of FEV1 response to Salbutamol provides a strong rationale for the development and use of such models mdpi.com. These future genetically engineered models would allow researchers to isolate the specific effects of a single polymorphism on airway function, immune response, and receptor downregulation following chronic Salbutamol exposure, free from the genetic and environmental variability inherent in human studies.

Advanced Analytical and Imaging Techniques

The investigation of Salbutamol's effects on the cardiorespiratory system has been greatly enhanced by the application of sophisticated analytical and imaging technologies. These methods provide a more detailed and comprehensive assessment of lung function and drug distribution than traditional techniques.

Computed Cardiopulmonography (CCP) for Comprehensive Lung Function Assessment

Computed Cardiopulmonography (CCP) is a novel, non-invasive technique that offers a detailed assessment of lung function by evaluating the homogeneity of lung emptying. The method involves a 12-minute nitrogen washout procedure, where highly precise measurements of gas exchange are analyzed using a bespoke cardio-respiratory model nih.govresearchgate.net. This allows for the quantification of not only standard lung volumes but also novel parameters related to ventilation inhomogeneity.

A study evaluating the effects of inhaled Salbutamol in healthy individuals and patients with severe T2-high asthma utilized CCP to provide a comprehensive analysis of the drug's action nih.gov. Key parameters assessed before and after Salbutamol administration included:

Forced Expiratory Volume in 1 second (FEV1): A standard measure of airway obstruction.

Ventilation Inhomogeneity (σlnCL): A CCP-derived parameter that reflects the non-uniformity of lung emptying.

Anatomical Deadspace (VD): The volume of the conducting airways.

The study found that Salbutamol improved FEV1 and reduced ventilation inhomogeneity (decreased σlnCL) in both healthy controls and asthma patients, demonstrating its bronchodilatory and homogenizing effects on airflow. Interestingly, an increase in anatomical deadspace was observed only in the healthy group nih.gov.

While CCP has provided valuable insights in human studies, its application in preclinical animal models is not yet documented. In these models, other advanced techniques are employed. The Forced Oscillation Technique (FOT) is a powerful tool for assessing the mechanical properties of the respiratory system (resistance and reactance) in animals like mice with minimal cooperation diva-portal.orgsimulations-plus.com. Additionally, non-invasive imaging methods such as in vivo micro-computed tomography (micro-CT) allow for the high-resolution, longitudinal assessment of lung structure and morphology, enabling researchers to visualize drug-induced changes over time dtic.mil.

TechniquePrincipleKey Parameters MeasuredApplication in Salbutamol Research
Computed Cardiopulmonography (CCP)Nitrogen washout and cardio-respiratory modeling.FEV1, Ventilation Inhomogeneity (σlnCL), Anatomical Deadspace (VD).Quantified Salbutamol's effect on improving airflow and reducing ventilation non-uniformity in humans nih.gov.
Forced Oscillation Technique (FOT)Applies oscillatory airflow to measure respiratory system impedance.Respiratory Resistance (Rrs), Reactance (Xrs).Used to assess airway responsiveness and bronchodilator effects in preclinical models and humans diva-portal.org.
Micro-Computed Tomography (Micro-CT)3D X-ray imaging for high-resolution anatomical assessment.Airway volume, tissue density, structural changes.Allows for non-invasive, longitudinal monitoring of lung morphology in animal models of respiratory disease treated with agents like Salbutamol.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. For inhaled medications like Salbutamol, PBPK models are particularly valuable as they can predict drug concentrations in specific tissues, such as the lung subepithelium, which are impossible to measure directly in humans nih.govallucent.com.

A sophisticated inhalation PBPK model for Salbutamol has been developed to explain a key clinical observation: why a small inhaled dose produces a greater bronchodilatory effect than a much larger oral dose nih.gov. This model was initially developed and parameterized using data from studies in rats that received Salbutamol intratracheally and intravenously. It incorporated a detailed lung structure with 24 airway generations nih.gov. The model was then "humanized" by replacing the rat physiological parameters with human ones.

The simulation results provided a clear explanation for the clinical data. The model predicted that inhalation leads to spatial heterogeneity in drug concentration, with significantly higher free drug concentrations in the lung airway tissue compared to the plasma nih.gov. In contrast, simulated oral dosing resulted in much lower lung tissue concentrations relative to plasma levels. By correlating the predicted free drug concentration in the airway tissue (specifically the 6th generation, an area of high airway resistance) with the observed FEV1 response, the PBPK model accurately predicted the superior efficacy of the inhaled route nih.gov.

Furthermore, PBPK models are used to generate synthetic data for "virtual patients," which can then be used to build population pharmacokinetic (popPK) models. This in silico approach helps to identify how patient-specific factors (covariates) influence Salbutamol's pharmacokinetics. One such study identified that age, gender, race, and weight significantly impact parameters like clearance (Cl), volume of distribution (V2), and intercompartmental clearance (Q) mdpi.com. This demonstrates the utility of PBPK modeling in advancing personalized medicine by simulating how individual characteristics might affect drug disposition and response.

Molecular Genotyping and Gene Expression Analysis (e.g., Real-time PCR, Western Blot)

Molecular biology techniques are fundamental to understanding the pharmacogenomics of Salbutamol and its effects on cellular signaling pathways. Genotyping and gene expression analyses provide critical data on how genetic variations influence drug response and how Salbutamol modulates cellular function at the molecular level.

Molecular Genotyping is primarily used to identify polymorphisms in the ADRB2 gene, which encodes the β2-adrenergic receptor. The most studied single nucleotide polymorphisms (SNPs) are Arg16Gly (rs1042713) and Gln27Glu (rs1042714). Genotyping is typically performed using DNA extracted from blood or saliva samples. The standard method involves the Polymerase Chain Reaction (PCR) to amplify the specific region of the ADRB2 gene containing the polymorphism. Subsequent analysis can be done by various methods, including restriction fragment length polymorphism (RFLP) analysis or, more commonly, allele-specific oligonucleotide hybridization or sequencing to determine the specific genotype of an individual (e.g., Arg/Arg, Arg/Gly, or Gly/Gly at position 16) mdpi.com. These genotyping studies are the basis for clinical research that correlates ADRB2 variants with asthma severity and the degree of bronchodilator response to Salbutamol diva-portal.orgdtic.mil.

Gene and Protein Expression Analysis techniques like Real-time PCR (also known as quantitative PCR or qPCR) and Western Blot are used to quantify changes in the expression of the ADRB2 gene and its protein product, as well as downstream signaling molecules, in response to Salbutamol.

Real-time PCR measures the amount of specific messenger RNA (mRNA) transcripts. In Salbutamol research, it can be used to determine if chronic exposure to the drug leads to a downregulation of ADRB2 mRNA expression in airway cells, a potential mechanism for drug tolerance.

Western Blot is a technique used to detect and quantify specific proteins. It can be used to measure the total amount of β2-adrenergic receptor protein in cell or tissue lysates. This is crucial for studying receptor downregulation (a decrease in receptor protein levels at the cell surface or within the cell) after prolonged agonist stimulation. For example, studies have shown that chronic Salbutamol treatment can lead to a decrease in β2-adrenoceptor density in the lungs of allergen-exposed mice, a finding confirmed by radioligand binding assays which function on a similar principle of quantifying protein levels nih.gov.

Together, these molecular techniques provide a mechanistic link between an individual's genetic makeup and their response to Salbutamol, and they help elucidate the cellular adaptations that occur with its use.

Flow Cytometry and ELISA for Cellular and Cytokine Analysis

Immunoassays are essential for quantifying the effects of Salbutamol on the cellular and molecular components of the immune system, particularly in the context of inflammatory and autoimmune models. Flow cytometry and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most powerful and commonly used techniques in this domain.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. Its primary application in Salbutamol research is the measurement of cytokine concentrations in biological fluids (e.g., serum, plasma, cell culture supernatants, tissue homogenates). As detailed in the animal model section (7.2.2), Salbutamol's anti-inflammatory effects are largely mediated by its ability to alter cytokine profiles. ELISAs have been instrumental in demonstrating that Salbutamol can:

Decrease pro-inflammatory cytokines: Studies have repeatedly used ELISA to show a reduction in key inflammatory mediators like TNF-α, IL-1β, IL-12, and IFN-γ following Salbutamol treatment in models of arthritis and inflammation mdpi.comdiva-portal.org.

Increase anti-inflammatory cytokines: The potentiation of oral tolerance by Salbutamol was linked to an increase in the anti-inflammatory cytokines IL-10 and TGF-β, as quantified by ELISA nih.govnih.gov.

The combination of flow cytometry and ELISA provides a comprehensive picture of Salbutamol's immunomodulatory actions, detailing both its impact on the cellular composition of the immune response and the cytokine milieu that directs that response.

Emerging Research Areas and Future Directions in Salbutamol Pharmacology

Precision Medicine Approaches: Genotype-Guided Therapy Strategies

Precision medicine aims to tailor treatments to individual patients based on their unique genetic makeup. mdpi.comersnet.org Genetic factors significantly influence a patient's response to salbutamol (B1663637). mdpi.comresearchgate.net Polymorphisms in the β2-adrenergic receptor gene (ADRB2), located on chromosome 5q31-q32, are among the most studied genetic variations impacting salbutamol efficacy. ersnet.orgmdpi.comresearchgate.net

Specifically, the Arg16 variant of ADRB2 has been linked to a faster or increased initial bronchodilator response to salbutamol compared to the Gly16 variant. ersnet.orgpharmgkb.orgmdpi.com However, studies suggest that individuals homozygous for the Arg16 allele may experience greater downregulation of β2-receptors and a decline in response with prolonged, regular salbutamol use, potentially leading to increased asthma exacerbations. ersnet.orgpharmgkb.org The Glu27 form of the receptor, particularly in combination with Arg16, may lead to a greater response rate and resistance to β2-agonist-induced downregulation. mdpi.compharmgkb.org

Other genes in the ADRB2 pathway, such as S-nitrosoglutathione reductase (GNSOR), Arginase 1 (ARG1), and Corticotropin Releasing Hormone Receptor 2 (CRHR2), have also been investigated. mdpi.compharmgkb.org For instance, intronic polymorphisms in GNSOR have been associated with a lesser effectiveness of salbutamol. mdpi.com Variants in ARG1 have shown associations with acute beta-agonist response, and certain variants in CRHR2 were weakly associated with acute drug response. pharmgkb.org

Identifying these genetic markers could help clinicians optimize treatment plans by tailoring drug choices and dosages based on a patient's genetic profile, potentially reducing trial-and-error approaches. researchgate.netbmj.com

Table 1: Key Genetic Polymorphisms and Their Impact on Salbutamol Response

Gene/VariantLocationAssociated Effect on Salbutamol ResponseReferences
ADRB2 Arg16Codon 16Faster/Increased initial response, but potential decline with regular long-term use and increased exacerbations. ersnet.orgpharmgkb.orgmdpi.com
ADRB2 Gly16Codon 16May maintain responses better with regular use compared to Arg16 homozygotes. ersnet.orgpharmgkb.org
ADRB2 Glu27Codon 27Greater response rate, resistance to downregulation (especially with Arg16). mdpi.compharmgkb.org
GNSORIntronicLesser effectiveness of salbutamol. mdpi.com
ARG1-Association with acute beta-agonist response. pharmgkb.org
CRHR2-Weak association with acute drug response. pharmgkb.org
NFKB1-Genetic variants associated with reduced albuterol response, particularly in African ancestry. ucsf.edu

Identification of Novel Mechanistic Pathways and Therapeutic Targets

While salbutamol primarily acts as a β2-adrenergic receptor agonist to induce bronchodilation, research is exploring other physiological effects and potential novel mechanistic pathways. mdpi.comdrugbank.com Beyond its direct bronchodilator effect, salbutamol has been shown to inhibit the degranulation of mast cells in the airways, thereby reducing the release of inflammatory mediators like histamine. mdpi.comresearchgate.netdrugbank.comersnet.org This inhibitory effect is mediated by a sustained increase in cyclic adenosine (B11128) 5'-monophosphate (cAMP). ersnet.org

Emerging research also suggests that salbutamol may influence other cellular processes. For instance, salbutamol has been observed to enhance interleukin-6 (IL-6) production. pharmgkb.org Furthermore, studies have indicated that salbutamol can activate the NaCl cotransporter, leading to salt sensitivity and potentially influencing cardiovascular risk in certain patients, a mechanism mediated by protein phosphatase 1/inhibitor 1. chemicalbook.com These findings suggest potential therapeutic targets beyond the traditional β2-receptor activation.

Long-Term Receptor Regulation and Functional Outcomes

Long-term use of β2-agonists like salbutamol can lead to β2-adrenergic receptor desensitization and downregulation. nih.govatsjournals.orgmedscape.com This phenomenon involves phosphorylation of the receptor by kinases and uncoupling from Gs protein, which reduces cAMP production. atsjournals.orgatsjournals.org Receptor internalization and degradation in lysosomes also contribute to downregulation. researchgate.net

Studies have shown that short-term salbutamol treatment (3-7 days) can lead to a significant downregulation of β2-adrenoceptors and a reduced cyclic AMP response. nih.gov In long-term studies (6 months), a significant downregulation of β2-adrenoceptor binding sites on mononuclear blood cells was observed. nih.gov

However, despite receptor downregulation on peripheral cells, long-term inhaled salbutamol treatment in asthmatic children has not consistently resulted in refractoriness to its bronchodilator effects in the airways. nih.gov This suggests that the clinical bronchodilator response may be maintained due to a large β-receptor reserve in airway smooth muscle cells. ersnet.org

Corticosteroids have been shown to have facilitatory effects on β2-adrenoceptors, increasing their expression and protecting against downregulation induced by long-term β2-agonist exposure. ersnet.orgatsjournals.orgmedscape.com This interaction is crucial in combination therapies, where inhaled corticosteroids may help maintain the beneficial effects of β2-agonists. ersnet.orgersnet.org

Pharmacogenomic and Pharmacoproteomic Investigations for Response Prediction

Pharmacogenomic investigations aim to identify genetic variations that predict an individual's response to salbutamol, moving towards personalized medicine. researchgate.netbmj.com As discussed in Section 8.1, polymorphisms in the ADRB2 gene, particularly Arg16 and Glu27, are significant pharmacogenomic markers. pharmgkb.orgmdpi.com Research indicates that individuals with the Arg16 allele may have a better initial bronchodilation response but could experience a decline in response with regular long-term use. ersnet.orgpharmgkb.org

Beyond single nucleotide polymorphisms (SNPs) in ADRB2, studies are exploring other genetic factors. For example, variants in the NFKB1 gene have been associated with reduced albuterol response, particularly in children of African ancestry. ucsf.edu This suggests that genomic analysis can reveal new risk markers to predict poor responders and guide the development of more effective therapies, especially for minority populations. ucsf.edu

Pharmacoproteomic investigations, though less extensively documented for salbutamol, involve analyzing protein profiles to identify biomarkers that predict drug response. The finding that salbutamol activates the NaCl cotransporter via protein phosphatase 1/inhibitor 1 suggests a proteomic pathway that could be further investigated for response prediction or understanding cardiovascular risks. chemicalbook.com

Comparative Effectiveness Research on Molecular and Cellular Responses to Different Formulations

Salbutamol is available in various formulations, including metered-dose inhalers (MDIs), dry powder inhalers (DPIs), and nebulizers. clinicaltrials.eumims.comconsensus.appnih.gov Comparative effectiveness research focuses on understanding the molecular and cellular responses to these different delivery methods.

Studies comparing the systemic exposure of salbutamol from different inhaler types have shown variations. For instance, the total systemic exposure from a unit dose dry powder inhaler (UD-DPI) was found to be similar to Diskus but lower than an MDI, suggesting a potentially safer profile with reduced systemic side effects for UD-DPI. consensus.app The use of spacers with MDIs has been shown to significantly increase the delivery of salbutamol to the lungs. consensus.app

In terms of efficacy, studies have compared salbutamol delivered via MDI with a spacer versus a nebulizer in children with acute wheezing, finding no significant difference in clinical outcomes. consensus.app Comparative studies between dry powder formulations of salbuterol and salbutamol have indicated that salmeterol (B1361061) may be more successful in managing asthma and offer a prolonged protective effect. nih.govnih.gov

Research into novel formulations, such as salbutamol sulfate (B86663) loaded liposomes, aims to achieve high drug entrapment, sustained drug release, and effective vesicle size, with thin film hydration emerging as a superior technique for preparation compared to ethanol (B145695) injection. indexcopernicus.com

Table 2: Comparative Effectiveness of Salbutamol Formulations

Formulation TypeKey Findings on Molecular/Cellular Response or DeliveryReferences
MDIHigher systemic exposure compared to UD-DPI; lung delivery significantly increased with spacer. consensus.app
DPI (UD-DPI)Lower systemic exposure compared to MDI. consensus.app
NebulizerSimilar clinical outcomes to MDI with spacer in acute wheezing in children. consensus.app
Liposomes (Thin Film Hydration)Higher drug entrapment, sustained release, effective vesicle size. indexcopernicus.com

Impact of Environmental Factors on Salbutamol Response Mechanisms

Environmental factors can influence the pathophysiology of respiratory diseases and potentially alter the response to bronchodilators like salbutamol. Exposure to allergens is a significant environmental factor. Regular inhaled salbutamol has been shown to increase airway responsiveness to allergens, and reduce the protective effect of salbutamol against allergen-induced bronchoconstriction. nih.goversnet.org This suggests that while salbutamol provides immediate relief, chronic exposure to allergens in conjunction with regular salbutamol use might lead to altered airway responses.

Other environmental factors, such as air pollution, could also play a role in modulating salbutamol's efficacy or the underlying mechanisms of response, although specific detailed research findings on this aspect for salbutamol were not extensively detailed in the provided search results. The increasing prevalence of asthma is partly attributed to adopted lifestyles that expose individuals to risk factors, suggesting a broader impact of environmental elements. vivli.orgclinicalstudydatarequest.com

Development of Next-Generation Inhaler Propellants and Their Pharmacological Implications

A significant area of future development for salbutamol inhalers involves the transition to next-generation propellants with lower global warming potential (GWP). google.comgsk.comeuropeanpharmaceuticalreview.com Traditional hydrofluorocarbon (HFC) propellants, such as HFC-134a, contribute significantly to greenhouse gas emissions. google.comeuropeanpharmaceuticalreview.com

New propellants like 1,1-Difluoroethane (HFA-152a) and 1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) are being developed and tested. google.com HFA-152a has a GWP of 124 compared to 1430 for HFC-134a, while HFO-1234ze(E) has a GWP of less than 1. google.com GSK, a major producer of salbutamol inhalers (Ventolin), is advancing a low-carbon version to Phase III trials, with the potential to reduce greenhouse gas emissions by approximately 90%. gsk.comeuropeanpharmaceuticalreview.comtrellis.netpharmaceutical-technology.com

The pharmacological implications of these new propellants primarily revolve around ensuring that the drug remains chemically stable, delivers the correct dose, and maintains a long enough shelf life. google.comtrellis.net While these propellants offer substantial environmental benefits, their widespread adoption requires thorough evaluation to confirm they are straightforward and effective replacements for traditional propellants without altering the pharmacological profile or delivery characteristics of salbutamol. google.com

Q & A

Q. What analytical methods are commonly used to quantify Salbutamol sulfate in experimental settings?

High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy is a standard method for quantifying Salbutamol sulfate due to its precision (detection limit ~0.01 µg/mL). Researchers should validate methods using reference standards and ensure solvent compatibility (e.g., Salbutamol’s solubility varies from 40 g/100 mL in water to 200 g/100 mL at pH 10) . For reproducibility, document chromatographic conditions (column type, mobile phase, flow rate) and calibration curves across three replicates.

Q. How do pH and solvent selection impact Salbutamol’s solubility in preclinical formulations?

Solubility studies should test Salbutamol in buffered solutions (pH 4–10) and polar solvents (e.g., water, ethanol). For example, solubility increases exponentially above pH 7 due to deprotonation of its phenolic hydroxyl group. Experimental protocols must specify temperature control (±0.5°C) and agitation methods (e.g., orbital shaker at 200 rpm) to minimize variability .

Q. What protocols ensure Salbutamol’s purity in synthetic batches for in vitro assays?

Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity ≥99.98% can be achieved via recrystallization in ethanol-water mixtures. Report residual solvents (e.g., acetone) using gas chromatography and adhere to ICH guidelines for impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in Salbutamol’s efficacy data across different asthma models?

Conduct a systematic review of preclinical studies (rodent vs. human airway models) to identify confounding variables (e.g., dosing frequency, delivery method). For example, nebulized Salbutamol shows higher efficacy in human-derived cell lines than in murine models due to differences in β2-adrenergic receptor density. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and adjust for publication bias .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Salbutamol studies?

Apply nonlinear regression (e.g., four-parameter logistic model) to EC50 calculations. Report confidence intervals (95%) and use ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ Bayesian hierarchical models to reduce Type I errors. Ensure numerical precision aligns with instrument resolution (e.g., ±0.1 mg for balances) .

Q. How can batch-to-batch variability in Salbutamol synthesis affect experimental reproducibility?

Implement quality control (QC) protocols:

  • Quantify peptide content via amino acid analysis for lyophilized batches.
  • Measure counterion concentrations (e.g., sulfate) using ion chromatography.
  • For cell-based assays, pre-test solubility in culture media and report osmolality adjustments. Disclose batch-specific data in supplementary materials to enable cross-validation .

Q. What methodologies improve the stability of Salbutamol in long-term pharmacokinetic studies?

Store Salbutamol solutions in amber vials at 4°C with nitrogen headspace to prevent oxidation. Monitor degradation products (e.g., salbutamol sulfoxide) via LC-MS every 30 days. For freeze-dried formulations, assess moisture content (Karl Fischer titration) and reconstitution efficiency (>95% recovery) .

Methodological Best Practices

Q. How should researchers design experiments to isolate Salbutamol’s bronchodilatory effects from confounding factors?

  • Use double-blind, placebo-controlled trials with stratified randomization.
  • Control for circadian rhythms by standardizing dosing times.
  • Measure plasma catecholamines to account for endogenous β-agonist interference .

Q. What criteria define rigorous reporting of Salbutamol’s in vitro toxicity profiles?

Follow OECD guidelines:

  • Report IC50 values in ≥3 cell lines (e.g., A549, BEAS-2B).
  • Include positive controls (e.g., hydrogen peroxide) and negative controls (culture medium alone).
  • Disclose viability assay methods (MTT vs. ATP luminescence) and normalization techniques .

Q. How can conflicting results in Salbutamol’s anti-inflammatory activity be critically evaluated?

Apply the Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality. Re-analyze raw data using alternative endpoints (e.g., cytokine IL-6 vs. TNF-α). Collaborate with open-access repositories (e.g., Figshare) to share datasets and enable independent verification .

Tables for Key Data

Parameter Recommended Method Acceptable Range Reference
Purity assessmentHPLC-UV (254 nm)≥99.9%
Solubility in PBS (pH 7.4)Shake-flask method, 37°C85–90 mg/mL
EC50 (human bronchial cells)Nonlinear regression analysis2.5–3.2 nM
Batch variability (HPLC peak)Relative standard deviation (RSD)RSD <1.5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.